molecular formula C29H24N4O4S B11947816 Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11947816
M. Wt: 524.6 g/mol
InChI Key: OCSHCMVAQDCYOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves multiple steps. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction typically occurs under controlled temperature conditions to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in developing new materials and catalysts.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals and therapeutic agents.

    Industry: The compound’s unique properties make it useful in manufacturing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C29H24N4O4S/c1-3-36-29(34)26-24(37-27(32)22(16-31)25(26)19-9-12-21(35-2)13-10-19)17-38-28-20(15-30)11-14-23(33-28)18-7-5-4-6-8-18/h4-14,25H,3,17,32H2,1-2H3

InChI Key

OCSHCMVAQDCYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N

Origin of Product

United States

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